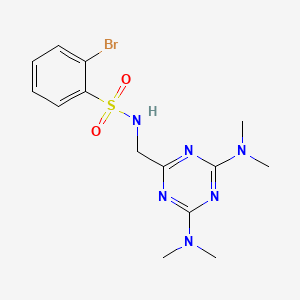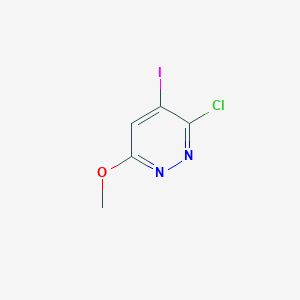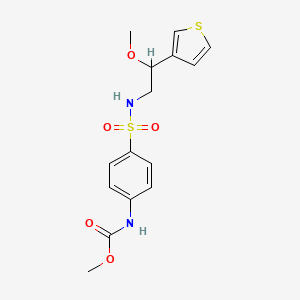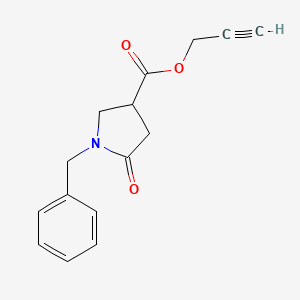![molecular formula C13H9N5S B2975933 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-50-7](/img/structure/B2975933.png)
2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
説明
“2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the CAS Number: 303150-50-7 . It has a molecular weight of 267.31 . The IUPAC name for this compound is 2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile . The InChI code for this compound is 1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in various studies . The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . For example, as the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .Physical And Chemical Properties Analysis
The compound has a storage temperature of 28 C .科学的研究の応用
Synthetic Methodologies
Regioselective Synthesis : Efficient and regioselective synthesis of variously substituted pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines using water as an environmentally friendly solvent has been demonstrated, offering advantages such as high yields, short reaction times, and broad substrate scope (Gol, Khatri, & Barot, 2019).
Microwave Irradiation : The use of microwave irradiation in the synthesis of fused heterocycles, including triazolopyrimidines, has been explored, indicating that microwave-assisted methods can offer more efficient reactions compared to conventional heating methods (Salem et al., 2015).
Three-Component Synthesis : A simple and convenient method for synthesizing 2-amino-5-hydroxy-triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles through three-component condensation has been developed, showcasing the versatility of these compounds in synthetic chemistry (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Potential Biological Activities
Antitumor, Antiviral, and Antimicrobial Activities : Derivatives of triazolopyrimidines have been reported to display a range of biological activities, including antitumor, antiviral, herbicidal, and fungicidal properties. This highlights their potential as candidates for further pharmaceutical development (Fizer, Slivka, & Lendel, 2013).
Fluorescent Properties : The synthesis and study of the fluorescent properties of certain pyridobenzimidazole derivatives indicate the potential of triazolopyrimidine compounds in the development of fluorescent materials, possibly for use in biochemical assays or as fluorescent markers (Rangnekar & Rajadhyaksha, 1986).
Antibacterial Activity : Novel benzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines synthesized from 2-amino-5-oxo-pyrano[3,2-c]benzopyran-3-carbonitrile derivatives have shown promising antibacterial activity, underscoring the potential of these compounds in antimicrobial research (El-Wahab, 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOESKOBYSHUQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C=C(C=NC3=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327597 | |
| Record name | 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
303150-50-7 | |
| Record name | 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2975855.png)

![N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine](/img/structure/B2975858.png)




![2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2975868.png)
![N-(3-chlorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2975869.png)
![Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate](/img/structure/B2975870.png)

